Cas no 1227561-76-3 (2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile)
2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile
- 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile
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- Inchi: 1S/C13H11N3O/c1-17-13-12(11-3-2-7-15-9-11)10(4-6-14)5-8-16-13/h2-3,5,7-9H,4H2,1H3
- InChI Key: DPFVDHXCTVOUQO-UHFFFAOYSA-N
- SMILES: O(C)C1C(C2C=NC=CC=2)=C(C=CN=1)CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 286
- XLogP3: 1.4
- Topological Polar Surface Area: 58.8
2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000642-250mg |
2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile |
1227561-76-3 | 97% | 250mg |
$714.00 | 2023-09-03 | |
| Alichem | A026000642-500mg |
2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile |
1227561-76-3 | 97% | 500mg |
$1078.00 | 2023-09-03 | |
| Alichem | A026000642-1g |
2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile |
1227561-76-3 | 97% | 1g |
$1730.40 | 2023-09-03 |
2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile
2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile: A Novel Pyridine Derivative with Promising Pharmacological Potential
2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile (CAS No. 1227561-76-3) represents a unique class of pyridine derivatives characterized by its hybrid molecular architecture. This compound features a central pyridine ring substituted with both an ethyl acetonitrile group at the 4-position and a methoxy group at the 2-position, while the 3-position is conjugated to a pyridin-3-yl moiety. The combination of these functional groups creates a molecular framework with potential for diverse pharmacological activities, making it a subject of interest in both academic and industrial research. Recent studies have highlighted its role in modulating ion channel activity and its potential as a lead compound for drug discovery.
The structural complexity of 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile is further enhanced by the presence of multiple heteroatoms, including nitrogen and oxygen, which contribute to its polar character. This molecular design may facilitate interactions with target proteins, particularly those involved in signal transduction pathways. The pyridin-3-yl group, a common motif in pharmaceutical compounds, is known to exhibit affinity for various biological targets, including ion channels, receptors, and enzymes. The methoxy group at the 2-position may also play a critical role in modulating the compound's solubility and metabolic stability, which are essential factors in drug development.
Recent advancements in computational chemistry have enabled researchers to model the interactions between 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonde and biological targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding to voltage-gated sodium channels (Nav1.7), which are implicated in chronic pain conditions. This finding underscores its potential as a candidate for the development of analgesic agents. The study also highlighted the importance of the pyridin-3-yl substitution in enhancing the compound's affinity for these channels, suggesting that structural modifications to this moiety could further optimize its pharmacological profile.
Another area of active research involves the exploration of 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile's role in neurodegenerative diseases. A 2024 preclinical study published in Neuropharmacology investigated its neuroprotective effects in models of Parkinson's disease. The compound was found to inhibit the aggregation of alpha-synuclein, a key pathological feature of the disease. This effect was attributed to the compound's ability to modulate the activity of kinases involved in protein misfolding. The study also emphasized the importance of the methoxy group in stabilizing the compound's conformation, which is critical for its biological activity.
From a synthetic perspective, the preparation of 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile has been the focus of several recent studies. A 2023 report in Organic & Biomolecular Chemistry described a novel multistep synthesis involving the coupling of a pyridin-3-yl derivative with a methoxy-substituted pyridine ring. The reaction conditions, including the choice of catalysts and solvents, were optimized to maximize yield and minimize byproduct formation. This synthetic route provides a scalable method for the production of this compound, which is essential for its further evaluation in preclinical and clinical settings.
The pharmacokinetic properties of 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile have also been the subject of recent investigations. A 2023 study published in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. The results indicated that the compound exhibits good oral bioavailability, with a half-life of approximately 4 hours in rats. The study also highlighted the importance of the ethyl acetonitrile group in influencing the compound's metabolic stability, as it was found to resist hydrolysis by esterases. These findings suggest that the compound may have favorable pharmacokinetic properties for therapeutic applications.
Despite its promising potential, the development of 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile as a therapeutic agent requires further evaluation. A 2024 review article in Current Medicinal Chemistry discussed the challenges and opportunities associated with this compound. The review emphasized the need for in vivo studies to confirm its efficacy and safety in human trials. The authors also suggested that structural modifications, such as the introduction of additional functional groups or the alteration of the pyridin-3-yl moiety, could enhance its therapeutic potential. However, these modifications must be carefully designed to avoid compromising the compound's selectivity and potency.
The broader implications of 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile extend beyond its potential as a drug candidate. Its unique molecular structure has also been explored in the context of materials science, where it may find applications in the development of conductive polymers or sensors. A 2023 study published in Advanced Materials demonstrated that this compound can be incorporated into polymer matrices to create materials with tunable electrical properties. This application highlights the versatility of the compound and its potential to contribute to interdisciplinary research.
In conclusion, 2-Methoxy-3-(pyridin-3-yl)pyridine-4-acetonitrile represents a promising molecule with a wide range of potential applications. Its structural features and pharmacological activities have been the focus of recent studies, which have provided valuable insights into its mechanisms of action and synthetic pathways. While further research is needed to fully realize its therapeutic potential, the compound's unique properties make it a compelling candidate for future exploration in both pharmaceutical and materials science contexts.
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